molecular formula C17H17N3O2S2 B7637533 N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Cat. No.: B7637533
M. Wt: 359.5 g/mol
InChI Key: SVORSYROLXKHBY-UHFFFAOYSA-N
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Description

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a synthetic organic compound that falls under the class of thiazoles. Known for its intriguing chemical properties and multifaceted applications, this compound has drawn significant interest in the fields of chemistry, biology, medicine, and industry. The structure features a thiazole ring, a methylaniline moiety, and a methanesulfonamide group, contributing to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide typically involves several key steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the aniline group, and finally, the sulfonamide group. The precise sequence is as follows:

  • Formation of Thiazole Ring:

    • Start with the cyclization of thiourea with α-haloketones under acidic conditions to form the thiazole core.

    • Reaction conditions: Reflux in ethanol with a catalytic amount of hydrochloric acid.

  • Attachment of Methylaniline:

    • Perform a nucleophilic aromatic substitution reaction where the thiazole derivative is reacted with 3-methylaniline.

    • Reaction conditions: Heat the mixture in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base like potassium carbonate.

  • Sulfonamide Formation:

    • React the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide.

    • Reaction conditions: Stir at room temperature in an inert atmosphere.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-efficiency:

  • Batch Reactor Systems: Common in the fine chemical industry for flexible production.

  • Continuous Flow Reactors: Increasingly favored due to better control over reaction parameters and enhanced safety.

  • Catalysis: Often employs catalysts to increase the efficiency of the chemical reactions involved.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The thiazole ring can undergo oxidation reactions, forming sulfoxides and sulfones under strong oxidative conditions.

  • Reduction: The nitro group, if present, can be reduced to an amine, though this is not typically part of its usual structure.

  • Substitution: The methylaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include m-chloroperoxybenzoic acid (m-CPBA) for sulfoxidation.

  • Reducing Agents: Such as palladium on carbon (Pd/C) in hydrogenation reactions.

  • Bases: Sodium hydride (NaH) for deprotonation in nucleophilic substitutions.

  • Acids: Sulfuric acid (H₂SO₄) for sulfonation reactions.

Major Products Formed from These Reactions

  • Oxidation Products: Sulfoxides, sulfones.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Utilized as a key intermediate in the synthesis of more complex molecules.

  • Employed in the study of reaction mechanisms, particularly in heterocyclic chemistry.

Biology and Medicine

  • Investigated for its potential as an antimicrobial agent due to its thiazole ring, which is known for bioactivity.

  • Explored for use in cancer research, with some derivatives showing promise as antitumor agents.

Industry

  • Serves as a precursor in the synthesis of dyes and pigments.

  • Applied in the development of specialty polymers with specific functional properties.

Mechanism of Action

The biological effects of N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide are primarily driven by its interaction with cellular proteins and enzymes. The compound can inhibit certain enzymes, disrupting biological pathways crucial for cell survival and proliferation. For example, its potential antimicrobial activity involves inhibiting bacterial enzyme systems, leading to cell death.

Molecular Targets and Pathways Involved

  • Targets: Enzymes such as kinases, proteases, and metabolic enzymes.

  • Pathways: Involvement in signaling pathways like the MAPK/ERK pathway, which plays a role in cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenylthiazol-2-yl)benzeneamine

  • N-(2-amino-4-phenylthiazol-5-yl)methanesulfonamide

  • N-(3-methylanilino)thiazol-4-ylmethanesulfonamide

Uniqueness and Comparison: While the similar compounds may share the thiazole core, the presence of the methylaniline group and the specific positioning of the sulfonamide group in N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide sets it apart. These structural distinctions can significantly alter its chemical reactivity and biological activity, highlighting the importance of precise molecular architecture in compound functionality.

This article covers the essential aspects of this compound, from its synthesis and reactions to its applications and unique characteristics compared to similar compounds. Let me know if there's anything more you'd like to delve into.

Properties

IUPAC Name

N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-12-4-3-5-15(10-12)18-17-19-16(11-23-17)13-6-8-14(9-7-13)20-24(2,21)22/h3-11,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVORSYROLXKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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